Allyl glycidyl ether

描述

Historical Context and Early Research Directions

The synthesis of allyl glycidyl (B131873) ether has been a subject of chemical research for a considerable period. Early methods for its preparation primarily involved the reaction of allyl alcohol with epichlorohydrin (B41342). wikipedia.orgsigmaaldrich.com A common industrial manufacturing process involves the ring-opening reaction of allyl alcohol and epichlorohydrin, often catalyzed by a solid acid, to form an intermediate, allyl chlorohydrin. This is followed by a ring-closing reaction with sodium hydroxide (B78521) to yield allyl glycidyl ether. exsyncorp.comgoogle.com Another synthesis route that has been explored is the epoxidation of diallyl ether. wikipedia.orggoogle.comgoogle.com

Early research into the applications of AGE focused on its ability to act as a monomer in polymerization reactions. For instance, patents from the mid-20th century describe the copolymerization of this compound with monomers like styrene (B11656) and allyl alcohol to create copolymers with varying properties. google.com These early studies recognized the potential of incorporating the reactive epoxy and allyl groups into polymer backbones. Research also investigated the copolymerization of AGE with other monomers such as methyl methacrylate (B99206) and maleic anhydride (B1165640), establishing its reactivity ratios. tandfonline.com

Significance in Modern Chemical Science and Technology

The significance of this compound in modern chemical science and technology has expanded considerably, driven by the demand for functional and high-performance materials. Its dual reactivity makes it a key building block in the synthesis of a wide array of polymers and materials with tailored properties. nih.gov

In polymer science, AGE is used as a monomer for the production of polymers like poly(this compound) (PAGE). nih.gov PAGE and its copolymers have emerged as functional alternatives to poly(ethylene glycol) (PEG) in various applications due to the presence of the pendant allyl groups which allow for further chemical modification. nih.gov This has led to their investigation for use in advanced applications such as:

Drug Delivery Systems: Copolymers containing AGE, such as poly(ethylene oxide)-b-poly(this compound) (PEO-PAGE), have been explored for creating micellar drug delivery vehicles. nih.govnih.gov The allyl groups provide sites for attaching drug molecules. nih.gov

Battery Electrolytes: Poly(this compound)-based polymer electrolytes have shown promise for room temperature lithium batteries. fao.orgacs.orgamazonaws.comresearchgate.netacs.org These electrolytes exhibit higher ionic conductivity at lower temperatures compared to traditional PEO-based electrolytes. fao.orgresearchgate.netacs.org

Coatings and Adhesives: AGE is utilized as a reactive diluent in epoxy resin formulations, and its incorporation can enhance the flexibility and adhesion of coatings and adhesives. sacheminc.comfishersci.com It is also used in the production of silane (B1218182) coatings for electrical applications. wikipedia.orgsacheminc.com

Biomedical Applications: The ability to functionalize the allyl groups has led to the use of AGE-containing polymers in developing materials for biomedical applications, including potential implantable drug delivery systems. nih.gov

Dual Functionality: Epoxy and Allyl Groups in AGE (chemical and scientific principles)

The chemical versatility of this compound stems from the presence of two distinct reactive functional groups: an epoxy ring and an allyl group. wikipedia.org This dual functionality allows for selective and orthogonal chemical transformations, meaning one group can be reacted while the other remains intact for subsequent reactions. wikipedia.org

The Epoxy Group: The epoxy ring is a three-membered cyclic ether that is highly strained and therefore susceptible to ring-opening reactions. This reaction can be initiated by a variety of nucleophiles, including amines, alcohols, and thiols, as well as by acids. The ring-opening of the epoxide can proceed through either an anionic or cationic mechanism, leading to the formation of a linear polymer with a polyether backbone and pendant allyl groups. sigmaaldrich.comnih.gov For instance, the anionic ring-opening polymerization of AGE can produce poly(this compound) (PAGE). researchgate.net

The Allyl Group: The allyl group consists of a carbon-carbon double bond adjacent to a methylene (B1212753) group. This double bond can participate in a variety of reactions, including:

Radical Polymerization: The allyl group can undergo radical polymerization, allowing for the formation of copolymers with other vinyl monomers. wikipedia.orgresearchgate.nettrdizin.gov.tr

Thiol-Ene "Click" Chemistry: The allyl group readily reacts with thiols in the presence of a radical initiator or UV light in a highly efficient and specific reaction known as thiol-ene coupling. nih.govnih.gov This "click" reaction is widely used for the post-polymerization modification of AGE-containing polymers, enabling the introduction of a wide range of functionalities. nih.gov

Hydrosilylation: The alkene of the allyl group can react with siloxanes in the presence of a catalyst, a process known as hydrosilylation. wikipedia.org This reaction leaves the epoxy group untouched and is utilized in the production of silane coatings. wikipedia.orgsacheminc.com

Other Addition Reactions: The double bond can also undergo other addition reactions such as epoxidation, bromination, and dihydroxylation. nih.gov

The ability to selectively address either the epoxy or the allyl group provides a powerful tool for designing complex macromolecular architectures, including block copolymers, graft copolymers, and cross-linked networks. wikipedia.orgnih.gov This chemical orthogonality is a key principle underlying the widespread utility of this compound in modern materials science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | wikipedia.org |

| Molar Mass | 114.14 g/mol | exsyncorp.com |

| Appearance | Colorless liquid | wikipedia.orgosha.gov |

| Odor | Pleasant, Aromatic | wikipedia.orgfishersci.com |

| Boiling Point | 154 °C | wikipedia.org |

| Melting Point | -100 °C | wikipedia.org |

| Flash Point | 48 °C (closed cup) | fishersci.com |

| Density | 0.97 g/mL (at 20 °C) | wikipedia.org |

| Solubility in Water | 14% (at 20 °C) | wikipedia.org |

| Refractive Index (n20/D) | 1.433 | sigmaaldrich.com |

Table 2: Copolymerization Reactivity Ratios of this compound (M₁)

| Comonomer (M₂) | r₁ | r₂ | Temperature (°C) | Reference |

| Methyl methacrylate | 0.035 | 40.7 | 70 | tandfonline.com |

| Butyl methacrylate | 0.02 | 27 | - | tandfonline.com |

| Maleic anhydride | 0.002 | 0.01 | - | tandfonline.com |

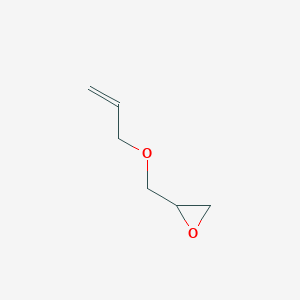

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(prop-2-enoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWYGACWGAICNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-25-2 | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9039232 | |

| Record name | Allyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl glycidyl ether appears as a colorless liquid with a pleasant odor. Slightly less dense than water and insoluble in water. Hence floats on water. Poisonous by ingestion and mildly toxic by inhalation and skin contact. Very irritating to skin and eyes. Used to make other chemicals., Dry Powder; Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

309 °F at 760 mmHg (NTP, 1992), 153.9 °C AT 760 MM HG, 154 °C, 309 °F | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

135 °F (NTP, 1992), 57 °C, 135 °F (OPEN CUP), 45 °C c.c., 135 °F | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), 14.1% IN WATER; MISCIBLE WITH ACETONE, TOLUENE, & OCTANE, Solubility in water, g/100ml: 14 (freely soluble), 14% | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.969 at 68 °F (NTP, 1992) - Less dense than water; will float, SP GR: 0.9698 AT 20 °C/40 °C, Relative density (water = 1): 0.97, 0.97 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.32 @ 25 °C (AIR= 1), Relative vapor density (air = 1): 3.9, 3.94 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.6 mmHg at 68 °F ; 5.8 mmHg at 86 °F (NTP, 1992), 4.7 [mmHg], 4.7 MM HG AT 25 °C, Vapor pressure, kPa at 25 °C: 0.63, 2 mmHg | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid ... | |

CAS No. |

106-92-3 | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2,3-epoxypropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC0791894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Oxirane, ((2-propenyloxy)methyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RRD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-148 °F (NTP, 1992), FREEZING POINT: FORMS GLASS @ -100 °C, -100 °C, -148 °F [forms glass] | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0096 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL GLYCIDYL ETHER (AGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/47 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0019.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Reaction Pathways of Allyl Glycidyl Ether

Conventional Synthesis Routes

Traditional methods for synthesizing Allyl Glycidyl (B131873) Ether are well-established and typically involve either single-stage or two-step processes, primarily using allyl alcohol and epichlorohydrin (B41342) as key reactants.

Single-Stage Methodologies (e.g., Allyl Alcohol and Epichlorohydrin with Phase-Transfer Catalysis)

The single-stage synthesis of allyl glycidyl ether from allyl alcohol and epichlorohydrin is effectively carried out using phase-transfer catalysis. gychbjb.comgoogle.com This method involves the use of a solid base, such as sodium hydroxide (B78521), and a phase-transfer catalyst like benzyltriethylammonium chloride to facilitate the reaction between the alcohol and epichlorohydrin. google.com The catalyst enables the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs. Studies have shown that a yield of up to 88% is achievable. gychbjb.comgoogle.com The efficiency of this method is dependent on optimizing several reaction parameters. gychbjb.com

| Parameter | Optimal Condition |

| Molar Ratio (Allyl Alcohol:Epichlorohydrin:Base:Catalyst) | 1 : 1.5 : 1.5 : 1 gychbjb.com |

| Reaction Temperature | 50-60 °C gychbjb.com |

| Reaction Time | 1 hour gychbjb.com |

| Maximum Yield | 88% gychbjb.com |

This interactive table summarizes the optimized conditions for the single-stage synthesis of this compound via phase-transfer catalysis.

Two-Step Approaches (e.g., Boron Trifluoride Catalysis followed by Cyclization)

The two-step synthesis of this compound is a widely used industrial process. google.com This approach first involves a ring-opening reaction, followed by a ring-closure (cyclization) step. google.comgoogle.com

In the first step, a Lewis acid catalyst, such as boron trifluoride (BF₃) or its etherate complex (BF₃·O(C₂H₅)₂), facilitates the ring-opening of epichlorohydrin by allyl alcohol. google.comgoogle.come3s-conferences.org This reaction forms an intermediate, 1-chloro-3-allyloxy-2-propanol. google.com The use of acidic catalysts is a key feature of this initial stage. google.com

The second step involves the cyclization of the chlorohydrin intermediate to form this compound. This is achieved by dehydrochlorination using a strong base, typically an aqueous solution of sodium hydroxide. google.comgoogle.comgoogle.com The total yield for this two-step process is reported to be in the range of 73% to 82%. google.comgoogle.com This method can enhance the end-capping rate and is considered suitable for large-scale commercial production. e3s-conferences.org

Mechanistic Studies of Epoxidation Reactions (e.g., Diallyl Ether with t-Butyl Hydroperoxide over Ti-MWW Catalyst)

An alternative pathway to synthesize this compound is through the selective monoepoxidation of diallyl ether. wikipedia.org Research has been conducted on this reaction using t-butyl hydroperoxide (TBHP) as the oxidant and a titanium silicalite (Ti-MWW) catalyst. growingscience.com The use of TBHP as the oxidant is notable because it helps to reduce the quantity of water-related side products compared to using hydrogen peroxide. growingscience.com

The epoxidation of diallyl ether over a Ti-MWW catalyst yields three primary products: the desired allyl-glycidyl ether, along with glycidol (B123203) and allyl alcohol as by-products. growingscience.com The process has been optimized by studying the influence of various parameters to maximize the yield of allyl-glycidyl ether. growingscience.com

| Parameter | Optimal Condition | Outcome |

| Temperature | 90 °C | Optimized for yield and selectivity growingscience.com |

| DAE/TBHP Molar Ratio | 2:1 | Highest product yield and diallyl ether conversion growingscience.com |

| Solvent (Methanol) Conc. | 70 wt% | Favorable reaction medium growingscience.com |

| Ti-MWW Catalyst Amount | 3 wt% | Effective catalytic activity growingscience.com |

| Reaction Time | 180 minutes | Sufficient time for conversion growingscience.com |

This interactive table presents the optimized parameters for the epoxidation of diallyl ether to produce this compound.

Advanced Synthetic Techniques

To address some of the limitations of conventional methods, such as the use of hazardous solvents and catalyst-related corrosion, advanced synthetic techniques have been developed.

Solvent-Free Synthesis Approaches and Optimization

A significant advancement in the synthesis of glycidyl ethers, including AGE, is the development of solvent-free reaction systems. chalmers.segoogle.com This approach utilizes a phase-transfer catalyst in conjunction with a solid alkali hydroxide base, with the liquid fatty alcohol (or in this case, allyl alcohol) itself serving as the reaction medium. chalmers.se The absence of water and organic solvents simplifies the process, reduces environmental impact, and makes product purification more convenient, as the solid base can be easily separated from the liquid product by filtration. chalmers.segoogle.com The reaction involves the deprotonation of the alcohol by the base, followed by its reaction with epichlorohydrin, facilitated by the phase-transfer catalyst. chalmers.se Optimization of factors such as temperature, reaction time, and reactant concentrations is crucial to maximizing the product yield, which can exceed 75%. chalmers.se

Impact of Reaction Conditions on Product Yield and By-product Formation

Across all synthetic methodologies, the reaction conditions play a critical role in determining the final yield of this compound and the profile of by-products.

Temperature: In the epoxidation of diallyl ether, selectivity and yield of allyl-glycidyl ether reach a maximum at specific temperatures (around 90-130°C), while higher temperatures can lead to decreased selectivity. growingscience.com

Reactant Molar Ratios: In the single-stage phase-transfer catalysis method, an excess of epichlorohydrin and base relative to allyl alcohol was found to be optimal. gychbjb.com For the epoxidation route, a 2:1 molar ratio of diallyl ether to the TBHP oxidant was preferred to achieve the highest yield. growingscience.com

Catalyst and Base: The choice and concentration of the catalyst are crucial. In two-step methods using BF₃, the catalyst can cause corrosion issues. google.com In phase-transfer catalysis and solvent-free methods, the type and amount of both the catalyst and the base must be carefully selected to drive the reaction toward the desired product. gychbjb.comchalmers.se

By carefully controlling these conditions, it is possible to optimize the synthesis of this compound, maximizing product yield while minimizing the formation of impurities. e3s-conferences.org

Functionalization Reactions of AGE

This compound (AGE) is characterized by the presence of two distinct reactive sites: an epoxide ring and an allyl group. This dual functionality allows for a wide range of selective chemical modifications, making it a valuable building block in polymer chemistry and materials science. nih.gov The functionalization of AGE can proceed through reactions involving either the epoxide or the allyl moiety, enabling the synthesis of complex macromolecular structures and functional materials.

Nucleophilic Addition Reactions (e.g., with Sodium Hydrosulfide)

A significant functionalization pathway for AGE involves the nucleophilic addition to its epoxide ring. The reaction with sodium hydrosulfide (B80085) (NaSH) has been studied as a method to introduce thiol groups. rsc.orgkoreascience.kr This thiolation is of particular interest for developing advanced polymers for storage and preservation systems, as well as for creating nanostructured surfaces through the coordination of noble metals or the formation of disulfide bonds. rsc.orgkoreascience.kr Theoretical studies indicate that the carbons of the three-membered epoxide ring are the region of lowest electron density, making them susceptible to nucleophilic attack. rsc.orgkoreascience.kr

The reaction between this compound and sodium hydrosulfide is highly regioselective, with the reaction pathway and resulting products being heavily dependent on the pH of the medium. rsc.org The pH dictates whether the reaction is governed by steric or electronic factors and influences the prevalence of side reactions. rsc.org

Under neutral to moderately alkaline conditions (pH 7.0–8.0), the reaction proceeds via a bimolecular nucleophilic (SN2) attack on the sterically less hindered carbon of the epoxide ring (an anti-Markovnikov type opening). rsc.org This pathway leads to the formation of 4-(allyloxy)-2-mercaptobutan-2-ol as the predominant product. rsc.orgkoreascience.kr These specific conditions, ideally with an AGE to NaSH molar ratio of 1:2 in an alcoholic buffer, are optimal as they prevent both the hydrolysis of the epoxide and the protonation of the thiolating agent. rsc.orgkoreascience.kr

Conversely, under acidic conditions, the reaction mechanism shifts. The process is initiated by the protonation of the epoxide oxygen, followed by a nucleophilic attack on the more substituted carbon, yielding 4-(allyloxy)-2-mercapto-butan-1-ol. rsc.org At extreme pH levels, other products are formed. In strongly alkaline media (pH ~12), which can result from dissolving NaSH in methanol (B129727) without a buffer, side reactions such as the hydrolysis of the epoxide to form 4-(allyloxy)butane-1,2-diol and the formation of the episulfide derivative 2-((allyloxy)methyl)thiirane become significant. rsc.org At a low pH, the hydrosulfide anion (SH⁻) is protonated to hydrogen sulfide (B99878) (H₂S), which diminishes the concentration of the effective nucleophile. rsc.org

| pH Condition | Governing Factor | Mechanism | Primary Product(s) |

|---|---|---|---|

| Acidic | Electronic | SN1-like (attack at more substituted carbon) | 4-(allyloxy)-2-mercapto-butan-1-ol |

| Neutral / Moderately Alkaline (pH 7.0-8.0) | Steric | SN2 (attack at less substituted carbon) | 4-(allyloxy)-2-mercaptobutan-2-ol |

| Strongly Alkaline (pH > 12) | Side Reactions | Hydrolysis / Intramolecular cyclization | 4-(allyloxy)butane-1,2-diol, 2-((allyloxy)methyl)thiirane |

Theoretical investigations have provided significant insights into the functionalization reaction of AGE with sodium hydrosulfide. rsc.orgkoreascience.kr Using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level, studies have corroborated experimental findings. rsc.orgkoreascience.kr

Key findings from these theoretical studies include:

Electron Density Distribution: Calculations confirmed that the region of lowest electron density on the AGE molecule is located at the carbon atoms of the epoxide ring, identifying them as the primary sites for nucleophilic addition. koreascience.kr

Spectroscopic Correlation: Theoretical UV-Vis spectral analysis predicted an energy absorption between 250 and 300 nm, which aligns with experimental observations and supports the formation of the episulfide derivative under certain conditions. rsc.orgkoreascience.kr

Electrostatic Potential Mapping: Analysis of the electrostatic potential maps of the reaction products revealed significant negative charge density around the oxygen and sulfur atoms, providing insight into the electronic structure of the resulting molecules. koreascience.kr

Thiol-Ene Click Chemistry with AGE

The allyl group of AGE provides a second reactive handle that is readily functionalized using thiol-ene "click" chemistry. nih.gov This reaction is a powerful and versatile method for the post-polymerization modification of poly(this compound) (PAGE). nih.gov The thiol-ene reaction involves the radical-initiated addition of a thiol (R-SH) across the carbon-carbon double bond of the allyl group, forming a stable thioether linkage. rsc.org

The reaction is known for its simplicity, high efficiency, and tolerance of a wide range of functional groups. rsc.org It is typically initiated thermally or photochemically, often using a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net This modularity allows for the straightforward synthesis of functional polymers with high degrees of conversion. nih.gov For example, this strategy has been employed to create cryoprotective polyampholytes by reacting PAGE with various thiols, including cysteamine (B1669678) hydrochloride and mercaptopropionic acid. researchgate.net The resulting polymers, featuring a poly(ethylene oxide)-like backbone, have shown potential for the cryopreservation of living cells. researchgate.net

Grafting and Surface Modification using AGE (e.g., onto Fe₃O₄@SiO₂)

The reactivity of the epoxide group makes AGE a suitable candidate for grafting onto surfaces rich in nucleophilic groups, such as the silanol (B1196071) (Si-OH) groups present on silica-coated nanoparticles. The synthesis of a core-shell magnetic nanoparticle (Fe₃O₄@SiO₂) provides a stable and versatile platform for further functionalization. koreascience.krresearchgate.net

While specific literature detailing the direct grafting of AGE onto Fe₃O₄@SiO₂ was not prominently found, a general synthetic strategy can be proposed based on established chemical principles. The process would involve the nucleophilic attack of the surface silanol groups on the epoxide ring of AGE. This ring-opening reaction, which could be catalyzed by an acid or base, would result in the covalent attachment of the AGE molecule to the silica (B1680970) surface via an ether bond. Such a modification would yield a surface decorated with reactive allyl groups, which could then be used for subsequent functionalization, for instance, via the thiol-ene click chemistry described previously. This approach is analogous to the functionalization of silica surfaces with other epoxide-containing molecules like 3-glycidoxypropyltrimethoxysilane.

Epoxide Ring-Opening Reactions and Derivatization

The cornerstone of AGE's utility in derivatization is the reactivity of its epoxide ring. This strained three-membered ring readily opens upon reaction with a wide array of nucleophiles. As discussed, the ring-opening is a regioselective process whose outcome is determined by the reaction conditions. rsc.org

Under basic or neutral conditions , the reaction follows an SN2 pathway, with the nucleophile attacking the less sterically hindered primary carbon of the epoxide.

Under acidic conditions , the mechanism gains SN1 character, and the nucleophile attacks the more substituted secondary carbon.

This versatile reactivity is widely exploited. For instance, AGE has been used to functionalize biopolymers like chitosan (B1678972). The primary amine groups on the chitosan backbone act as nucleophiles, opening the epoxide ring to graft the allyl-functional side chains onto the polymer. Furthermore, AGE can act as a functional monomer in ring-opening copolymerization (ROCOP). It can be copolymerized with monomers such as boron-containing anhydrides to yield well-defined, functional polyesters with tunable properties and degradability.

Polymerization Science and Engineering of Allyl Glycidyl Ether

Homopolymerization of Allyl Glycidyl (B131873) Ether (PAGE)

Anionic Ring-Opening Polymerization (AROP) Mechanisms and Control

Anionic ring-opening polymerization (AROP) stands out as a highly controlled method for synthesizing PAGE. researchgate.netdntb.gov.ua This "living" polymerization technique allows for the production of polymers with predictable molar masses and narrow molar mass distributions. cambridge.org The mechanism involves the nucleophilic attack of an initiator on the carbon atom of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species. This active chain end then proceeds to react with subsequent monomer units.

The choice of initiator is crucial in AROP. Alkali metal alkoxides, particularly those with potassium counterions, are among the most popular and effective initiator systems for epoxide polymerization. acs.org To circumvent issues associated with protic impurities that can interfere with the polymerization, a common strategy involves using the radical-anion potassium naphthalenide to generate a potassium alkoxide initiator in situ. researchgate.netnih.gov This method provides a clean and efficient start to the polymerization process. The polymerization is typically carried out in polar, aprotic solvents like tetrahydrofuran (B95107) (THF). acs.orgrsc.org The use of potassium-based initiators, such as potassium tert-butoxide, has been shown to be effective. rsc.orgresearchgate.net

A significant advantage of AROP for AGE is the high degree of control over the resulting polymer's characteristics. The polymerization process has been demonstrated to be highly controlled, yielding polymers with molar masses ranging from 10 to 100 kg/mol . researchgate.netdntb.gov.uanih.gov The final molar mass is determined by the stoichiometry of the reaction, specifically the monomer-to-initiator ratio. researchgate.netnih.gov This controlled process consistently produces polymers with low polydispersity indices (PDI), typically in the range of 1.05 to 1.33. researchgate.netdntb.gov.uanih.gov Further refinement, such as employing a slow monomer addition technique, can reduce the dispersity even more, achieving PDI values as low as 1.16. rsc.orgresearchgate.net This level of control is essential for creating well-defined polymer architectures for advanced applications.

Table 1: Control of Molar Mass and Polydispersity in AROP of AGE

| Initiator System | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) | Reference |

| Potassium Alkoxide/Naphthalenide | 10 - 100 | 1.05 - 1.33 | researchgate.netdntb.gov.uanih.gov |

| Potassium tert-butoxide (Slow Monomer Addition) | Not specified | 1.16 - 1.30 | rsc.orgresearchgate.net |

A key side reaction during the AROP of AGE is the isomerization of the pendant allyl groups to cis-prop-1-enyl ether groups. researchgate.netnih.gov Research has shown that the extent of this isomerization is not related to the polymer's molar mass or PDI, but is instead dictated primarily by the polymerization temperature. researchgate.netnih.gov At lower temperatures (e.g., 30-40 °C), the level of isomerization is very low or even undetectable. researchgate.netnih.gov As the temperature increases, the percentage of isomerized units rises. For instance, in neat polymerizations, increasing the temperature from 40 °C to 80 °C saw the isomerization level increase from 1.5 mol% to 3.7 mol%. nih.gov At 100 °C, approximately 8 mol% of the allyl groups were found to have isomerized. nih.gov This temperature-dependent behavior allows for the deliberate control of the final polymer structure by selecting appropriate reaction conditions. researchgate.netnih.gov

Table 2: Effect of Temperature on Isomerization in Neat AROP of AGE

| Polymerization Temperature (°C) | Isomerization (mol% cis-prop-1-enyl) | Reference |

| < 40 | Essentially zero | researchgate.netnih.gov |

| 40 | 1.5 | nih.gov |

| 80 | 3.7 | nih.gov |

| 100 | 8.0 | nih.gov |

Radical Polymerization of AGE

Allyl glycidyl ether can also undergo polymerization via its allyl group through radical mechanisms. This approach is often employed in copolymerization systems. For instance, AGE has been copolymerized with monomers like hexadecyl acrylate (B77674) and styrene (B11656) using free-radical initiators such as azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net Radiation, specifically from a 60Co-gamma source, has also been used to induce the copolymerization of AGE with styrene. researchgate.net Persulfate salts, like potassium persulfate, are powerful oxidizers commonly used to initiate emulsion polymerization of various monomers and could be applied to systems containing AGE. atamankimya.com However, compared to AROP, radical polymerization of the allyl group generally offers less control over the polymer architecture and can be influenced by chain transfer reactions characteristic of allyl monomers. researchgate.net

Plasma Polymerization for Thin Film Deposition

Plasma polymerization of AGE is a solvent-free technique used to deposit thin, functional films onto a variety of substrates. nih.govacs.org This method utilizes the energy of a plasma to fragment and polymerize the monomer, creating a highly cross-linked and robust surface coating. nih.gov A key advantage of using AGE is the potential to retain the reactive epoxy groups on the surface of the deposited film. acs.orgacs.org

The properties of the resulting film are highly dependent on the plasma parameters, such as power and duty cycle (in pulsed plasma systems). acs.org Studies have shown that pulsed plasma polymerization, under optimized conditions (e.g., duty cycles of 1 ms (B15284909)/20 ms or 1 ms/200 ms), can produce uniform films with a high retention of epoxy functionalities. nih.govacs.org These reactive surfaces are of significant interest for biomedical applications, as the epoxy groups can be used to covalently immobilize biomolecules like proteins. nih.govacs.org While the process can lead to some monomer fragmentation, it offers a versatile method for creating reactive, functionalized surfaces on a wide array of materials. nih.govresearchgate.net

Influence of Plasma Parameters on Epoxide Group Density

The creation of thin polymer films retaining a high density of functional epoxide groups can be achieved through the plasma polymerization of this compound (AGE). The success of this process is heavily dependent on the careful control of plasma parameters, particularly the ratio of power to monomer flow rate (W/F) and the working pressure.

The W/F parameter directly correlates to the energy supplied to each monomer molecule. Research indicates that lower W/F values, achieved through reduced power and increased monomer flow rate, are optimal for preserving the chemical integrity of the AGE monomer. This preservation leads to a higher concentration of epoxide groups in the final plasma-polymerized AGE (pp-AGE) film. researchgate.netnih.gov Conversely, higher W/F parameters result in increased monomer fragmentation and a subsequent reduction in epoxide group density. An optimal W/F value of approximately 2.3 eV has been identified for maximizing the density of epoxide groups. researchgate.netnih.gov

The working pressure within the plasma reactor also significantly impacts the characteristics of the resulting polymer film. Higher working pressures tend to produce softer films with a greater retention of the original monomer structure, including the valuable epoxide rings. researchgate.netnih.gov This is attributed to a decrease in ion energy and an increase in the deposition rate at higher pressures, which minimizes the fragmentation of the AGE monomer. researchgate.netnih.gov

Interactive Table: Influence of Plasma Parameters on Epoxide Group Density

| Plasma Parameter | Condition | Effect on Epoxide Group Density |

|---|---|---|

| W/F Parameter | Low (e.g., ~2.3 eV) | High retention of epoxide groups |

| W/F Parameter | High | Increased fragmentation, lower epoxide group density |

| Working Pressure | High | Higher retention of epoxide groups, softer film |

| Working Pressure | Low | Lower retention of epoxide groups |

Copolymerization of this compound

Copolymerization with Methacrylates (e.g., Methyl Methacrylate (B99206), Allyl Methacrylate)

The copolymerization of this compound with various methacrylates, such as methyl methacrylate (MMA) and allyl methacrylate (AMA), has been explored to create functionalized polymers. A key aspect of understanding these copolymerization reactions is the determination of monomer reactivity ratios.

In the free-radical copolymerization of AGE with MMA, studies have shown that the reactivity ratio of MMA is substantially higher than that of AGE. trdizin.gov.trresearchgate.net This indicates that a growing polymer chain is much more likely to add an MMA monomer than an AGE monomer, regardless of the terminal radical on the chain. trdizin.gov.trresearchgate.net Consequently, the resulting copolymer is predominantly composed of MMA units, with AGE units incorporated less frequently. trdizin.gov.trresearchgate.net

Interactive Table: Reactivity Ratios for AGE-MMA Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) |

|---|---|---|---|

| Methyl Methacrylate | This compound | 26.8 | 0.0 |

Data from radical polymerization using benzoyl peroxide initiator. trdizin.gov.trresearchgate.net

The thermal behavior of copolymers of AGE and methacrylates is a critical factor for their practical applications. Thermogravimetric analysis (TGA) is a widely used technique to investigate the thermal stability and decomposition kinetics of these materials.

For copolymers of AGE and MMA, the thermal stability is dependent on the copolymer composition. The introduction of AGE units into the polymethyl methacrylate (PMMA) chain can alter the degradation mechanism. trdizin.gov.trresearchgate.net The thermal degradation of these copolymers typically occurs in multiple stages, corresponding to the breakdown of different structural components within the polymer. trdizin.gov.trresearchgate.net The activation energies for the thermal degradation of poly(AGE-co-MMA) have been calculated using methods such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, with values for the first stage being approximately 136-175 kJ/mol and for the second stage being 232-278 kJ/mol. trdizin.gov.trresearchgate.net

Copolymerization with Ethylene (B1197577) Oxide (EO)

The copolymerization of this compound with ethylene oxide (EO) yields functional poly(ethylene oxide) (PEO)-based copolymers with pendant allyl groups, which can be tailored as either random or block copolymers. acs.orgacs.org

Anionic ring-opening polymerization is the predominant method for synthesizing both types of copolymers. acs.orgacs.org To produce random copolymers, a mixture of AGE and EO monomers is polymerized concurrently. acs.org This results in polymer chains with a random distribution of AGE and EO units. acs.org

Block copolymers, on the other hand, are synthesized through the sequential addition of monomers. rsc.orgrsc.org For instance, a living anionic polymerization of EO can be initiated first, followed by the introduction of AGE to form a PEO-b-PAGE diblock copolymer. rsc.orgrsc.org This method allows for precise control over the copolymer architecture.

Interactive Table: Synthesis of AGE-EO Copolymers

| Copolymer Type | Synthesis Method | Resulting Structure |

|---|---|---|

| Random Copolymer | Simultaneous anionic ring-opening polymerization of AGE and EO | Random distribution of AGE and EO units |